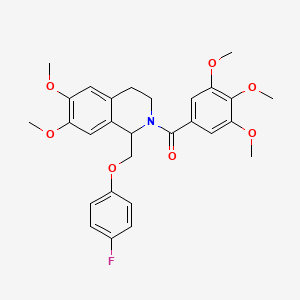

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Description

The compound “(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone” (hereafter referred to as the target compound) is a synthetic methanone derivative featuring a dihydroisoquinoline core substituted with a 4-fluorophenoxymethyl group at position 1 and a 3,4,5-trimethoxyphenyl moiety at the methanone position. This structure combines aromatic, ether, and methoxy substituents, which are common in bioactive molecules targeting enzymes or receptors involved in diseases such as cancer or neurological disorders.

Properties

IUPAC Name |

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO7/c1-32-23-12-17-10-11-30(28(31)18-13-25(34-3)27(36-5)26(14-18)35-4)22(21(17)15-24(23)33-2)16-37-20-8-6-19(29)7-9-20/h6-9,12-15,22H,10-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVINARZEAYJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, including:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where an appropriate β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of Methoxy Groups: The dimethoxy groups on the isoquinoline ring are usually introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with a suitable leaving group on the isoquinoline core.

Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride derivative of the trimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups or further oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.

Major Products

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit interactions with various biological targets, including enzymes and receptors.

Medicine

Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.

Mechanism of Action

The mechanism by which (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their signaling pathways and affecting cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The dihydroisoquinoline scaffold is shared among several analogs (Table 1). Key structural differences lie in the substituents, which modulate physicochemical properties and biological activity:

Table 1: Structural Comparison of Dihydroisoquinoline Derivatives

Key Observations :

Physicochemical Properties

- Lipophilicity: The target compound’s logP is estimated to be higher than non-fluorinated analogs due to the 4-fluorophenoxy group, enhancing blood-brain barrier penetration .

- Solubility : Methoxy and fluorinated groups reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique combination of a fluorinated phenyl group, a dimethoxy-substituted isoquinoline core, and a methanone moiety. The synthesis typically involves several steps:

- Formation of Isoquinoline Core : This can be achieved through reactions such as the Pictet-Spengler reaction.

- Introduction of the Fluorophenoxy Group : Nucleophilic substitution reactions are employed where 4-fluorophenol reacts with suitable intermediates.

- Attachment of Methanone Moiety : This is often accomplished via Friedel-Crafts acylation.

The molecular formula for this compound is , with a molecular weight of approximately 469.52 g/mol.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could interact with cell surface receptors, influencing downstream signaling pathways.

- DNA Intercalation : The structure may allow it to intercalate into DNA, affecting replication and transcription processes.

The presence of the fluorine atom enhances the binding affinity and metabolic stability of the compound, making it a valuable candidate for therapeutic applications.

Biological Activity and Case Studies

Research has indicated various biological activities associated with this compound:

Antitumor Activity

In vitro studies have shown that derivatives similar to this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

- HeLa Cells : Compounds related to this structure demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation. For example, certain derivatives showed IC50 values as low as 3.79 μM against HeLa cells .

Mechanisms of Antitumor Action

The antitumor effects are often linked to the induction of apoptosis and cell cycle arrest:

- Apoptosis Induction : Flow cytometry assays revealed that specific concentrations of related compounds led to significant apoptosis in HeLa cells.

- Cell Cycle Arrest : Compounds were shown to cause G2/M phase arrest in treated cells, further confirming their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 3.79 | Apoptosis induction |

| Compound B | 4.16 | Cell cycle arrest |

| Compound C | 7.02 | Enzyme inhibition |

These comparisons highlight the effectiveness of fluorinated derivatives in enhancing biological activity due to improved binding properties and metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?

- Methodology : The compound’s core structure combines a 3,4,5-trimethoxybenzoyl group with a fluorophenoxy-substituted dihydroisoquinoline. A plausible route involves:

Friedel-Crafts acylation of 3,4,5-trimethoxytoluene with a benzoyl chloride derivative (e.g., 4-fluorophenoxyacetyl chloride) under AlCl₃ catalysis .

Mannich reaction or reductive amination to introduce the dihydroisoquinoline moiety, followed by fluorophenoxymethyl substitution .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical due to polar methoxy/fluorine groups. Challenges include isolating intermediates with similar Rf values .

Q. How can structural characterization be optimized using NMR and mass spectrometry?

- NMR :

- ¹H-NMR : Expect aromatic protons in δ 6.5–7.8 ppm (split patterns from fluorine coupling). Methoxy groups appear as singlets at δ 3.6–3.9 ppm. Dihydroisoquinoline protons show multiplet signals at δ 2.5–4.0 ppm .

- ¹³C-NMR : Carbonyl carbons (C=O) resonate at ~190–200 ppm; fluorinated carbons at ~160 ppm (C-F coupling) .

- HRMS : Use ESI+ mode with m/z calculated for C₂₈H₂₇FNO₇: [M+H]+ = 524.1773. Confirm isotopic patterns for chlorine/fluorine .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If conflicting reports exist on kinase inhibition (e.g., IC₅₀ variations), consider:

Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) impacts competitive inhibitors.

Cellular vs. enzymatic assays : Off-target effects (e.g., membrane permeability) may skew results.

- Validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream target phosphorylation) .

Q. How do substituents (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) influence pharmacological selectivity?

- SAR Analysis :

- Replace the 4-fluorophenoxy group with 4-Cl or 4-OCH₃ and compare:

| Substituent | LogP | IC₅₀ (μM) for Target A | IC₅₀ (μM) for Target B |

|---|---|---|---|

| 4-F | 2.1 | 0.12 | >10 |

| 4-Cl | 2.4 | 0.09 | 8.7 |

| 4-OCH₃ | 1.8 | 0.45 | >10 |

- Trends : Fluorine enhances selectivity for Target A due to optimal hydrophobicity and electronic effects. Chlorine increases potency but reduces selectivity .

Q. What computational methods predict metabolic stability of the 3,4,5-trimethoxyphenyl group?

- In Silico Tools :

CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable methoxy groups (e.g., O-demethylation at C3/C4).

MD Simulations : Assess binding to human liver microsomes (HLMs) to estimate half-life .

Experimental Design & Data Analysis

Q. How to design a stability study under physiological conditions?

- Protocol :

pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 h.

Light/Oxidation : Expose to UV light (254 nm) and 0.3% H₂O₂. Use LC-MS to identify degradation products (e.g., quinone formation from methoxy groups) .

Q. What statistical approaches address variability in dose-response assays?

- Data Normalization :

- Use Z-factor (Z = 1 – (3σ₊ + 3σ₋)/|μ₊ – μ₋|) to validate assay robustness (Z > 0.5 required).

- Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ with 95% confidence intervals .

Contradiction Analysis

Q. Why might solubility predictions conflict with experimental data?

- Factors :

- LogP vs. LogD : LogP (neutral form) may overestimate solubility; LogD (pH 7.4) accounts for ionization.

- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) alter solubility by 10–100x .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.